molecular formula C6H10N4O B1612592 3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 723286-82-6

3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1612592
CAS No.: 723286-82-6
M. Wt: 154.17 g/mol
InChI Key: LJVHHHFNCBLTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a bicyclic heterocyclic compound featuring a triazole ring fused to a partially saturated pyrazine core, with a methoxy group at the 3-position. These compounds are of significant interest in medicinal chemistry due to their diverse bioactivities, including anticancer, CNS-targeting, and enzyme-inhibitory properties .

Properties

IUPAC Name

3-methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-11-6-9-8-5-4-7-2-3-10(5)6/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVHHHFNCBLTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C2N1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592055
Record name 3-Methoxy-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723286-82-6
Record name 5,6,7,8-Tetrahydro-3-methoxy-1,2,4-triazolo[4,3-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=723286-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis Approach (Adapted from Related Trifluoromethyl Analogues)

A representative example from a patent describing the synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride outlines the following procedure which can be adapted for the methoxy analogue:

Step Procedure Conditions Outcome & Notes
1 Reaction of hydrazine hydrate with 2-chloropyrazine in ethanol Heated to 58–61 °C, 15 h; pH adjusted to 6 with NaOH; cooled to 0 °C Formation of hydrazinopyrazine intermediate with 93.3% HPLC purity after extraction and recrystallization
2 Reaction of intermediate with chlorobenzene and trifluoroacetic anhydride Cooled to 0 °C for addition; stirred at 3–5 °C; heated to 50 °C; addition of methanesulfonic acid; reflux with removal of trifluoroacetic acid; reaction at 100–110 °C for 42–60 h Introduction of trifluoromethyl group and cyclization; crude product purified by pH adjustment, washing, and silica gel filtration; 99.1% HPLC purity achieved
3 Hydrogenation over Pd/C in ethanol under nitrogen atmosphere High-pressure hydrogenation; filtration and concentration Reduction of any unsaturated intermediates; final product isolated as hydrochloride salt after treatment with HCl in ethanol

Note: For the methoxy substituent, the trifluoromethylation step would be replaced by an appropriate methoxylation reaction, such as nucleophilic substitution with methoxide or O-methylation of a hydroxy precursor.

Alternative Synthetic Routes

  • Cyclization via Hydrazine Derivatives: The triazole ring can be constructed by cyclizing hydrazine derivatives with nitriles or dicarbonyl compounds under acidic or basic conditions. This approach allows for diverse substituent introduction at the 3-position by selecting appropriate starting materials.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For related triazolopyrazines, CuAAC reactions between alkynes and azides followed by ring closure have been employed, enabling regioselective synthesis of fused triazolo-pyrazine systems.

  • Solid-Phase Synthesis: Recent advances include solid-phase synthesis using polystyrene-bound hydrazides with acetylpyrazines and TiCl4 catalysis, offering regiospecific and traceless synthesis routes with moderate yields (33–62%).

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield and Purity
Temperature 0–110 °C depending on step Controlled temperature critical to minimize side reactions and byproducts
pH Control pH 6 in hydrazine addition; pH 12 after cyclization pH adjustment crucial for precipitation and purification
Solvents Ethanol, chlorobenzene, methylene dichloride, MTBE Selection affects solubility and extraction efficiency
Catalysts Pd/C for hydrogenation; TiCl4 for cyclization Catalysts improve reaction rates and selectivity
Reaction Time 15 h for hydrazine step; 42–60 h for cyclization Longer times favor complete conversion but may increase impurities

Purification and Characterization

  • Extraction and Washing: Organic phase separation, washing with ammoniacal liquor, and saturated sodium chloride solutions remove impurities.
  • Filtration: Silica gel column chromatography with dichloromethane washing enhances purity.
  • Drying: Vacuum drying at 30 °C under reduced pressure (<50 mbar) ensures removal of residual solvents.
  • Purity Assessment: HPLC analysis typically shows purities above 93% after intermediate steps and up to 99% for the final product.

Summary Table of Preparation Method for 3-Substituted Tetrahydro-triazolo[4,3-a]pyrazines

Stage Reagents Conditions Product Yield/Purity
Hydrazine addition Hydrazine hydrate, 2-chloropyrazine, ethanol 58–61 °C, 15 h, pH 6 Hydrazinopyrazine intermediate ~93% purity
Substituent introduction & cyclization Chlorobenzene, trifluoroacetic anhydride (or methoxylation reagent), methanesulfonic acid 0–110 °C, 42–60 h, reflux Fused triazolopyrazine intermediate ~99% purity
Hydrogenation & salt formation Pd/C, ethanol, HCl High-pressure H2, room temp Final hydrochloride salt High purity, isolated yield variable

Research Findings and Industrial Relevance

  • The synthetic routes are designed for scalability with readily available starting materials.
  • The methods minimize byproducts, facilitating industrial production.
  • The choice of substituent introduction step (e.g., trifluoromethylation vs. methoxylation) is pivotal and can be adapted depending on the target compound.
  • Controlled reaction parameters and purification steps ensure high purity suitable for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

The substituent at the 3-position of the triazolopyrazine scaffold critically influences molecular properties and bioactivity. Key analogs are compared below:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
3-Methoxy derivative (hypothetical) -OCH₃ C₇H₁₁N₄O 167.19 (calc.) Predicted enhanced polarity due to methoxy group; potential for H-bonding.
3-Trifluoromethyl derivative -CF₃ C₆H₇F₃N₄ 196.14 High lipophilicity; electron-withdrawing effects enhance metabolic stability .
3-Methyl derivative -CH₃ C₆H₁₀N₄ 138.17 Moderate lipophilicity; simpler synthesis route via alkylation .
3-Bromo derivative -Br C₅H₇BrN₄ 210.04 Electrophilic reactivity for cross-coupling; used as a synthetic intermediate .

Notes:

  • The methoxy group’s polarity may improve solubility compared to halogenated analogs but could reduce membrane permeability.
  • Trifluoromethyl substitution enhances binding affinity in CNS-targeting P2X7 antagonists (e.g., IC₅₀ = 9–42 nM) .
3-Trifluoromethyl Derivatives
  • Procedure : Cyclization of N'-(2,2,2-trifluoroacetyl)chloroacetohydrazide with ethylenediamine, followed by POCl₃-mediated cyclization (54% yield) .
  • Key Reaction : Efficient one-pot synthesis with isocyanates yields urea/thiourea derivatives (e.g., RB1–RB9) for anticancer screening .
3-Methyl Derivatives
  • Procedure : Direct alkylation or cyclocondensation using methyl-containing precursors (e.g., SMILES: Cc1nnc2n1CCNC2) .
3-Bromo Derivatives
  • Procedure : Halogenation via triethyl orthoformate and p-toluenesulfonic acid in toluene (General Procedure B) .

Comparison of Yields :

Substituent Reaction Time Yield Range Conditions
-CF₃ 5–24 h 54–64% DCM, RT
-Br 12–48 h 58–95% Toluene, reflux
-CH₃ 3–6 h 70–85% Ethanol, heating
Anticancer Activity
  • 3-Trifluoromethyl derivatives : Exhibit IC₅₀ values of 6.59–11.10 µM against HCT-116 and HT-29 colon cancer cells. Compound RB7 induces mitochondrial apoptosis via Bax/Bcl-2 modulation .
  • 3-Phenyl derivatives : Moderate activity in pyrido[4,3-e]triazolopyrazines as PDE2 inhibitors (brain-penetrant) .
CNS-Targeting Activity
  • 5,6-Dihydro-triazolopyrazines : Optimized for blood-brain barrier permeability; e.g., compound 25 achieves 80% P2X7 receptor occupancy in rat brain at 10 mg/kg .
Enzyme Inhibition
  • 1,2,4-Triazolo[4,3-a]pyrazines : Renin inhibitors (e.g., 19c: IC₅₀ = 1.4 nM) with antihypertensive effects in marmosets .

Key Research Findings and Trends

Substituent Effects : Electron-withdrawing groups (-CF₃, -Br) improve target engagement but may require formulation optimization for solubility.

Synthetic Scalability : Halogenated derivatives (e.g., 3-Bromo) serve as versatile intermediates for diversification .

Therapeutic Potential: Methoxy-substituted analogs remain underexplored but warrant investigation for solubility-driven applications (e.g., oral bioavailability).

Biological Activity

3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H10N4O
  • Molecular Weight : 142.17 g/mol
  • CAS Number : Not explicitly listed in the search results but related compounds have been identified.

Antitumor Activity

Recent studies have shown that derivatives of the triazolo[4,3-a]pyrazine scaffold exhibit significant antitumor properties. For instance:

  • A derivative with a similar structure demonstrated IC50 values against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines of 0.83 μM, 0.15 μM, and 2.85 μM respectively .
  • These findings suggest that modifications to the triazolo[4,3-a]pyrazine structure can enhance antitumor efficacy.

The biological activity of this compound is likely mediated through:

  • c-Met Kinase Inhibition : The compound has been associated with inhibition of the c-Met kinase pathway, which is crucial in tumor growth and metastasis. Inhibition at nanomolar levels has been reported for related compounds .
  • Apoptosis Induction : Studies using Annexin V-FITC/PI staining indicate that compounds in this class can induce apoptosis in cancer cells through dose-dependent mechanisms .

Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of various triazolo[4,3-a]pyrazine derivatives. Among them:

  • Compound 22i exhibited remarkable potency against multiple cancer cell lines and showed effective c-Met inhibition with an IC50 of 48 nM. This highlights the therapeutic potential of these derivatives in cancer treatment .

Study 2: Pharmacokinetics and Toxicology

Research on the pharmacokinetic profiles of triazolo[4,3-a]pyrazines indicated favorable absorption and distribution characteristics in vivo. Toxicological assessments revealed that these compounds had manageable safety profiles at therapeutic doses.

Data Table: Biological Activity Summary

CompoundTarget Cell LineIC50 Value (μM)Mechanism of Action
22iA5490.83 ± 0.07c-Met Kinase Inhibition
22iMCF-70.15 ± 0.08Apoptosis Induction
22iHeLa2.85 ± 0.74c-Met Kinase Inhibition

Q & A

Q. What are the standard synthetic routes for preparing 3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine?

  • Methodological Answer : The compound can be synthesized via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaClO) in ethanol at room temperature efficiently facilitates ring closure, yielding triazolopyrazine derivatives with >70% purity (extraction with alumina). Alternative routes include using triethyl orthoformate for cyclization under reflux conditions . Key Steps :
  • Hydrazine intermediate preparation.
  • Oxidative cyclization (NaClO or DDQ).
  • Purification via column chromatography or alumina plugs.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns methoxy (-OCH₃) and triazole proton environments (δ 3.8–4.2 ppm for pyrazine protons; δ 3.3 ppm for methoxy) .
  • IR Spectroscopy : Confirms C=S (1050–1250 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z 138.17 for methyl-substituted analogs) .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against lanosterol 14α-demethylase (CYP51) for antifungal activity .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular Docking : Prioritize targets like COX-2 or tyrosine kinases using PDB structures (e.g., 3LD6) .

Advanced Research Questions

Q. How can synthetic yields be optimized while maintaining green chemistry principles?

  • Methodological Answer :
  • Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalyst Screening : Test TEMPO derivatives for milder oxidation conditions (e.g., 0.1 eq. TEMPO/NaClO) .
  • Flow Chemistry : Scale reactions using continuous flow systems to reduce waste and improve reproducibility .
    Data Table : Comparison of Oxidants and Yields
OxidantSolventTime (h)Yield (%)Purity (%)
NaClOEtOH37398
DDQDCM126895
TEMPO/NaClOCPME48199

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Metabolic Stability Tests : Use liver microsomes to assess if poor activity is due to rapid degradation .
  • SAR Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methoxy) on target binding .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., CYP51) to validate binding modes .

Q. What computational strategies predict structure-activity relationships (SAR) for this scaffold?

  • Methodological Answer :
  • QSAR Modeling : Use MOE or Schrödinger to correlate electronic descriptors (e.g., logP, HOMO/LUMO) with bioactivity .
  • MD Simulations : Simulate binding dynamics with kinases (e.g., EGFR) over 100 ns to identify critical interactions .
  • Fragment-Based Design : Screen virtual libraries for substituents enhancing solubility (e.g., morpholine rings) .

Data Contradiction Analysis

Q. Why do different studies report varying reaction yields for the same synthetic route?

  • Methodological Answer :
  • Impurity of Intermediates : Hydrazine intermediates often degrade; use fresh hydrazine hydrate and inert atmospheres .
  • Oxidant Concentration : Excess NaClO (>2 eq.) can over-oxidize products; titrate oxidant stoichiometrically .
  • Workup Protocols : Inadequate extraction (e.g., pH adjustment) may reduce recovery; optimize with ethyl acetate/water partitioning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
Reactant of Route 2
3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.